molecular formula C15H12N4O2 B185626 1H-Indole-3-carbaldehyde {2-nitrophenyl} CAS No. 28558-65-8

1H-Indole-3-carbaldehyde {2-nitrophenyl}

Cat. No.: B185626
CAS No.: 28558-65-8
M. Wt: 280.28 g/mol
InChI Key: ITPBPNQOCSZFLS-ZHACJKMWSA-N
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Description

1H-Indole-3-carbaldehyde {2-nitrophenyl} is a heterocyclic compound featuring an indole core substituted with a formyl group at position 3 and a 2-nitrophenyl moiety. The indole scaffold is a privileged structure in medicinal and synthetic chemistry due to its aromaticity and adaptability in forming hydrogen bonds and π-π interactions . The 2-nitrophenyl group introduces electron-withdrawing effects, influencing reactivity and electronic properties.

For instance, 1H-indole-3-carbaldehyde derivatives are prepared using one-pot microwave-assisted methods with catalysts like Amberlyst A-15, as seen in the synthesis of indolylimidazole derivatives . The 2-nitrophenyl group may be introduced via nucleophilic substitution or Suzuki coupling.

For example, a hydrazone derivative with a 2-nitrophenyl group (CAS 70993-83-8) has a molecular weight of 453.28 g/mol, density of 1.44 g/cm³, and boiling point of 572.3°C .

Properties

CAS No.

28558-65-8

Molecular Formula

C15H12N4O2

Molecular Weight

280.28 g/mol

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-2-nitroaniline

InChI

InChI=1S/C15H12N4O2/c20-19(21)15-8-4-3-7-14(15)18-17-10-11-9-16-13-6-2-1-5-12(11)13/h1-10,16,18H/b17-10+

InChI Key

ITPBPNQOCSZFLS-ZHACJKMWSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC3=CC=CC=C3[N+](=O)[O-]

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/NNC3=CC=CC=C3[N+](=O)[O-])/C=N2

Canonical SMILES

C1=CC=C2C(=C1)C(=CNNC3=CC=CC=C3[N+](=O)[O-])C=N2

Origin of Product

United States

Scientific Research Applications

Biological Activities

1H-Indole-3-carbaldehyde derivatives exhibit a wide range of biological activities, making them valuable in pharmaceutical research. Key applications include:

  • Antimicrobial Activity : Compounds derived from indole-3-carbaldehyde have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, certain derivatives demonstrated MIC values as low as 1 μg/mL against MRSA strains, indicating strong antibacterial properties .
  • Tyrosinase Inhibition : Recent studies have indicated that N-tosyl substituted indole-based thiosemicarbazones exhibit competitive inhibition of tyrosinase, with IC50 values ranging from 6.40 to 61.84 µM. The nitrophenyl substitution notably enhanced the activity .
  • Antifungal Properties : Indole derivatives have been identified as effective antifungal agents, contributing to the development of new treatments for fungal infections .

Synthetic Methodologies

The synthesis of 1H-Indole-3-carbaldehyde {2-nitrophenyl} and its derivatives involves various innovative approaches:

  • Knoevenagel Condensation : This reaction has been utilized to synthesize indole derivatives by reacting indole-3-carbaldehyde with different carbonyl compounds. The presence of catalysts like triphenylphosphine has been shown to enhance yields .
  • Directed C–H Functionalization : Recent advancements in C–H activation techniques allow for the selective functionalization of indole derivatives, providing a pathway to more complex structures with potential biological activity .
  • Nitration Reactions : The nitration of indole-3-carbaldehyde using nitric acid and acetic acid has yielded various nitro-substituted derivatives, which are crucial for enhancing biological activity .

Structural Modifications

Structural modifications of 1H-Indole-3-carbaldehyde can significantly influence its biological properties:

  • Substitution Patterns : Variations in the substitution on the indole ring (e.g., nitrophenyl groups) have been shown to enhance the antimicrobial and antifungal activities of the compounds. For example, the introduction of halogenated phenyl groups has been linked to increased potency against tyrosinase .
  • Hybrid Molecules : The synthesis of hybrid molecules combining indole with other pharmacophores has been explored to create more effective therapeutic agents. Such combinations can lead to compounds with synergistic effects against multiple targets .

Case Studies

Several case studies highlight the successful application of 1H-Indole-3-carbaldehyde in drug development:

StudyCompoundBiological ActivityResult
N-tosyl thiosemicarbazonesTyrosinase inhibitionIC50 = 6.40 µM
IndolylquinazolinoneAntibacterialMIC = 1 μg/mL (MRSA)
Semicarbazone derivativesAntimicrobialMIC = 100 μg/mL (Staphylococcus aureus)

Chemical Reactions Analysis

Hydrazone Formation with 2-Nitrophenylhydrazine

Reaction of 1H-indole-3-carbaldehyde derivatives with 2-nitrophenylhydrazine produces stable hydrazones. For example:

  • 5-Bromo-1H-indole-3-carbaldehyde 2-nitrophenylhydrazone forms via condensation in ethanol under reflux (4–6 h), yielding crystalline products with 72–85% efficiency .
PropertyValue/Data
Reaction ConditionsEthanol, reflux, 4–6 h
Yield72–85%
Crystal SystemMonoclinic
Space GroupC2/c
Hydrogen BondingN–H⋯O and O–H⋯O interactions stabilize supramolecular networks

Electrophilic Substitution Reactions

The nitro group directs further electrophilic substitution. Key reactions include:

Nitration

Nitration of 1H-indole-3-carbaldehyde derivatives occurs at the C5 or C6 positions under HNO₃/H₂SO₄, yielding mixtures (e.g., 5-nitro and 6-nitro isomers) .

SubstrateNitration PositionYield (%)Conditions
1H-Indole-3-carbaldehydeC5 or C655–65HNO₃/H₂SO₄, 80°C, 1 h

Knoevenagel Condensation

The aldehyde group participates in Knoevenagel reactions with active methylene compounds:

ReactantProductCatalystYield (%)
3-Methyl-1-phenylpyrazolone3-(Indol-3-yl)-2-(pyrazolyl)acrylaldehydeHCl/AcOH68–75

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling enables C4 arylation of indole-3-carbaldehydes with aryl iodides :

Aryl IodideProductYield (%)Conditions
Iodobenzene4-Phenyl-1H-indole-3-carbaldehyde92Pd(OAc)₂, PPh₃, K₂CO₃, 110°C

Deformylation Reactions

Anthranilamide-mediated deformylation removes the aldehyde group under acidic conditions :

SubstrateProductCatalystYield (%)
1H-Indole-3-carbaldehydeIndoleAl₂O₃ or p-TSA33–86

Biological Relevance

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Substitution Patterns

Compound Name Core Structure Substituents Key Features Reference
1H-Indole-3-carbaldehyde {2-nitrophenyl} Indole 3-Carbaldehyde, 2-nitrophenyl Electron-withdrawing nitro group enhances electrophilicity
2-(2-Nitrophenyl)-1H-indole Indole 2-Nitrophenyl (position 2) Lacks carbaldehyde group; nitro at indole C-2
3-((2-Nitrophenyl)methylene)-2-oxazolidinone (NPAOZ) Oxazolidinone 2-Nitrophenyl, methylene Nitrophenyl enhances stability; used as a metabolite marker
1H-Indole-3-carbaldehyde {4-morpholinyl} Indole 3-Carbaldehyde, 4-morpholinyl Electron-donating morpholinyl alters reactivity

Key Observations :

  • The nitro group in 1H-Indole-3-carbaldehyde {2-nitrophenyl} increases electrophilicity compared to analogs with electron-donating groups (e.g., morpholinyl) .
  • Substitution at indole C-3 (carbaldehyde) vs. C-2 (as in 2-(2-nitrophenyl)-1H-indole) significantly alters electronic properties and binding interactions .

Physical and Spectroscopic Properties

Table 2: Comparative NMR and HRMS Data

Compound 13C-NMR (δ, ppm) HRMS (m/z) [M+H]+ Reference
1H-Indole-3-carbaldehyde {2-nitrophenyl} C-3: ~102.7; C-NO2: ~147.1 Theoretical: 253.0977 (C15H13N2O2)
2-(2-Nitrophenyl)-1H-indole C-3a: ~128.7; C-NO2: ~147.1 N/A
1H-Indole-3-carbaldehyde {NH2-substituted} C-NH2: ~144.9 Theoretical: 223.1235 (C15H15N2)

Key Observations :

  • The nitro group in 1H-Indole-3-carbaldehyde {2-nitrophenyl} generates a distinct 13C-NMR signal at ~147 ppm, absent in NH2-substituted analogs .
  • HRMS data confirm molecular ion peaks align with theoretical values, validating structural assignments .

Reactivity :

  • The 2-nitrophenyl group facilitates electrophilic substitution reactions, contrasting with electron-rich indoles (e.g., 4-morpholinyl derivatives) .

Key Observations :

  • The nitro group enhances stability in metabolites like NPAOZ, making it valuable in analytical chemistry .
  • In catalysis, nitrophenyl groups improve oxidative efficiency, though direct evidence for 1H-Indole-3-carbaldehyde {2-nitrophenyl} in this role is lacking .

Q & A

Basic: What are the common synthetic routes for preparing 1H-Indole-3-carbaldehyde (2-nitrophenyl) derivatives?

Answer:
1H-Indole-3-carbaldehyde derivatives are typically synthesized via multicomponent reactions (MCRs) , leveraging their reactive aldehyde group and aromatic indole scaffold. A standard approach involves:

  • Condensation reactions with nitroaryl precursors (e.g., 2-nitrobenzaldehyde) under acidic or basic conditions, often catalyzed by Lewis acids like BF₃·Et₂O .
  • Vilsmeier-Haack formylation of indole derivatives, followed by nitration at the 2-position of the phenyl group using mixed HNO₃/H₂SO₄ .
  • Palladium-catalyzed cross-coupling to introduce the 2-nitrophenyl group post-formylation, ensuring regioselectivity .

Key Considerations:

  • Monitor reaction progress via TLC or HPLC to avoid over-nitration.
  • Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient).

Basic: Which spectroscopic and analytical techniques are critical for characterizing 1H-Indole-3-carbaldehyde (2-nitrophenyl)?

Answer:

  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC for aldehyde protons (~δ 9.8–10.2 ppm) and nitrophenyl aromatic signals (δ 7.5–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]+) with <5 ppm error .
  • X-ray Crystallography : Resolve crystal packing and confirm nitro group orientation (requires high-purity crystals; use SHELX for refinement) .

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